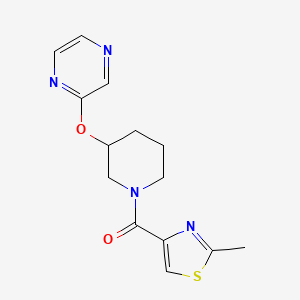

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

CAS No.: 2034578-58-8

Cat. No.: VC4362410

Molecular Formula: C14H16N4O2S

Molecular Weight: 304.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034578-58-8 |

|---|---|

| Molecular Formula | C14H16N4O2S |

| Molecular Weight | 304.37 |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C14H16N4O2S/c1-10-17-12(9-21-10)14(19)18-6-2-3-11(8-18)20-13-7-15-4-5-16-13/h4-5,7,9,11H,2-3,6,8H2,1H3 |

| Standard InChI Key | KSOFPXRRXXECJR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Introduction

Structural Overview

The compound consists of three key structural components:

-

Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen. Thiazoles are known for their bioactivity and are frequently found in pharmaceuticals.

-

Pyrazine Moiety: A six-membered aromatic ring with two nitrogen atoms in para positions, which contributes to the compound's electronic and chemical properties.

-

Piperidine Scaffold: A saturated six-membered nitrogen-containing ring, often used in drug design for its flexibility and ability to interact with biological targets.

The molecular structure suggests potential for diverse pharmacological activities due to the combination of these functional groups.

Synthesis Pathways

While specific synthesis data for this compound is unavailable in the provided results, general methods for constructing such molecules include:

-

Thiazole Formation:

-

Typically synthesized via Hantzsch thiazole synthesis, involving α-haloketones and thiourea.

-

-

Pyrazine Derivatization:

-

Functionalization of pyrazine rings can be achieved through nucleophilic substitution or oxidative coupling.

-

-

Piperidine Coupling:

-

Piperidine derivatives are often introduced through reductive amination or alkylation reactions.

-

The methanone linkage between the thiazole and piperidine-pyrazine fragments could be formed using acylation reactions involving acid chlorides or anhydrides.

Potential Biological Activity

Compounds featuring thiazole and pyrazine rings are widely investigated for their biological activities:

-

Antimicrobial Properties:

-

Thiazoles exhibit activity against bacterial and fungal strains due to their ability to disrupt microbial enzymes.

-

-

CNS Activity:

-

Piperidine-containing molecules often target central nervous system (CNS) receptors, suggesting potential applications in neuropharmacology.

-

-

Enzyme Inhibition:

-

Pyrazine derivatives are known to inhibit enzymes like monoamine oxidase (MAO), making them candidates for treating neurodegenerative diseases.

-

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen and carbon environments (1H, 13C). |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for methanone). |

| X-ray Crystallography | Determines precise 3D molecular structure. |

Research Applications

Given its structural complexity, this compound could serve as:

-

A lead molecule in drug discovery programs targeting infectious diseases or neurological disorders.

-

A probe in biochemical assays to study enzyme-inhibitor interactions.

-

A candidate for further modifications to enhance bioavailability or activity.

Limitations and Future Directions

-

The lack of detailed experimental data on this specific compound limits immediate application insights.

-

Further studies on synthesis optimization, stability, and pharmacokinetics are necessary to assess its viability as a therapeutic agent.

By leveraging advanced computational techniques like Density Functional Theory (DFT) and experimental validation through bioassays, researchers can unlock the full potential of this molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume